
1-Fmoc-4-aminoazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fmoc-4-aminoazepane, also known as Fmoc-Aze, is a novel synthetic compound with a wide range of potential applications in research and medicine. It is a derivative of the amino acid azepane, and contains a fluoromethyloxycarbonyl (Fmoc) group on the 1-position, as well as an amino group on the 4-position. This makes it a versatile chemical, as it can be used to modify other proteins, peptides, and molecules, depending on the desired application.
科学的研究の応用
1-Fmoc-4-aminoazepane can be used as a tool for the synthesis of peptides and proteins. It can also be used to modify existing proteins, peptides, and molecules, depending on the desired application. For example, it can be used to modify the structure of proteins or peptides, or to introduce new functional groups. Additionally, 1-Fmoc-4-aminoazepane can be used to study the structure and function of proteins and peptides, as it can be used to label proteins and peptides with fluorescent tags. Finally, 1-Fmoc-4-aminoazepane can be used to study the interactions between proteins, peptides, and other molecules.
作用機序
The mechanism of action of 1-Fmoc-4-aminoazepane is based on its ability to form a covalent bond with other molecules, such as proteins or peptides. This covalent bond is formed by the reaction of the Fmoc-protected amino acid with a nucleophile, such as an alcohol or amine. Once the bond is formed, it can be used to modify the structure of proteins or peptides, or to introduce new functional groups. Additionally, 1-Fmoc-4-aminoazepane can be used to label proteins and peptides with fluorescent tags, which can then be used to study the structure and function of proteins and peptides.
Biochemical and Physiological Effects
1-Fmoc-4-aminoazepane has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be a relatively non-toxic compound, and has been used in research and medical applications without significant adverse effects. Additionally, 1-Fmoc-4-aminoazepane has been shown to be a relatively stable compound, and it has been used in a variety of laboratory experiments without significant degradation.
実験室実験の利点と制限
One of the main advantages of 1-Fmoc-4-aminoazepane is its versatility, as it can be used to modify proteins, peptides, and molecules, depending on the desired application. Additionally, 1-Fmoc-4-aminoazepane is relatively non-toxic and stable, making it a useful tool for laboratory experiments. However, one of the main limitations of 1-Fmoc-4-aminoazepane is its relatively slow reaction rate, which can limit its use in certain applications.
将来の方向性
Given the wide range of potential applications of 1-Fmoc-4-aminoazepane, there are a number of potential future directions for research. For example, further research could be conducted to investigate the biochemical and physiological effects of 1-Fmoc-4-aminoazepane, as well as its potential therapeutic applications. Additionally, research could be conducted to investigate the potential of 1-Fmoc-4-aminoazepane to modify proteins and peptides, as well as to introduce new functional groups. Finally, research could be conducted to investigate the potential of 1-Fmoc-4-aminoazepane to label proteins and peptides with fluorescent tags, which could be used to study the structure and function of proteins and peptides.
合成法
1-Fmoc-4-aminoazepane can be synthesized using a two-step procedure. The first step involves the reaction of the Fmoc-protected amino acid with a diazonium salt. This results in the formation of a diazonium intermediate, which is then reacted with a nucleophile, such as an alcohol or amine, to form the desired product. Alternatively, the Fmoc-protected amino acid can be directly reacted with a nucleophile, such as an alcohol or amine, in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.
特性
IUPAC Name |
9H-fluoren-9-ylmethyl 4-aminoazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c22-15-6-5-12-23(13-11-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIVCDBPSWLOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fmoc-4-aminoazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

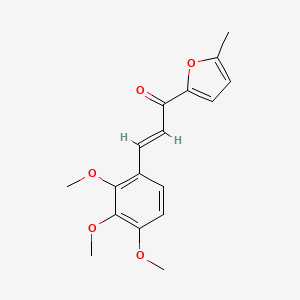
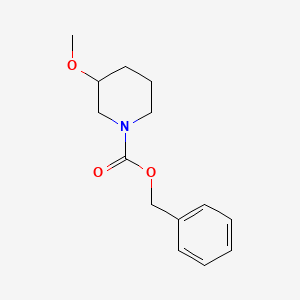
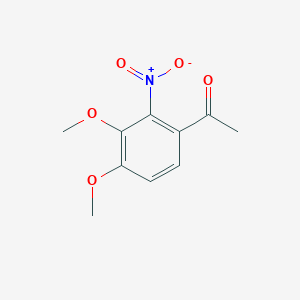
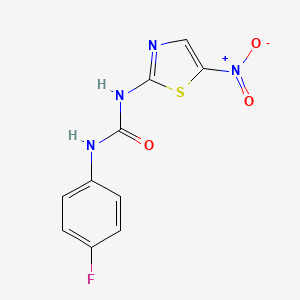

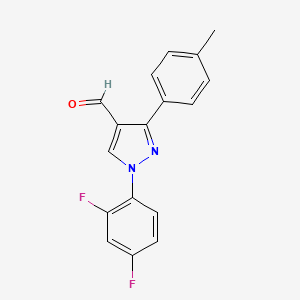
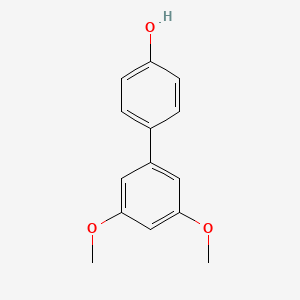
![3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione; 98%](/img/structure/B6338606.png)
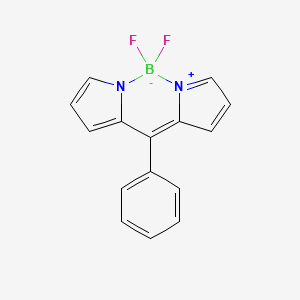
![[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate, 98% LB-PhosHBF4](/img/structure/B6338610.png)
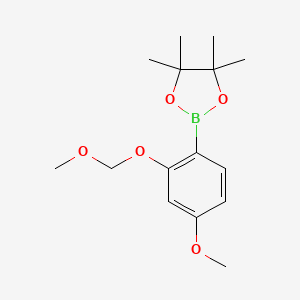

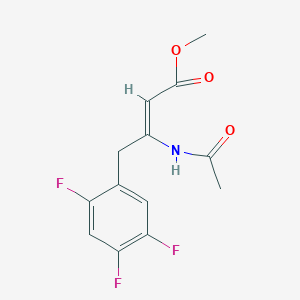
![2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride](/img/structure/B6338649.png)